Ethyl 3,5-dihydroxybenzenecarboximidate
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Overview
Description
Ethyl 3,5-dihydroxybenzenecarboximidate is a chemical compound that has gained significant attention in the scientific field due to its potential applications in various areas of research. This compound is also known as Ethyl 3,5-dihydroxybenzene-1-carboximidate or simply as EDCI. It is commonly used as a coupling reagent in peptide synthesis and nucleic acid research. In
Mechanism of Action
The mechanism of action of Ethyl 3,5-dihydroxybenzenecarboximidate involves the activation of carboxylic acid groups through the formation of an O-acylisourea intermediate. This intermediate then reacts with the nucleophile, typically an amino group in peptide synthesis or a hydroxyl group in nucleic acid research, to form the desired product.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is primarily used as a chemical reagent in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3,5-dihydroxybenzenecarboximidate in lab experiments include its high reactivity and selectivity in activating carboxylic acid groups. It also has a relatively low toxicity and is stable under a wide range of conditions. However, its limitations include its high cost and the need for anhydrous conditions during synthesis and use.
Future Directions
There are several future directions for the use of Ethyl 3,5-dihydroxybenzenecarboximidate in scientific research. One area of interest is in the development of more efficient and selective coupling reagents for peptide synthesis. Another area of exploration is in the use of this compound in the synthesis of novel natural products and pharmaceuticals. Additionally, there is potential for the development of new applications in nucleic acid research and other areas of organic chemistry.
In conclusion, this compound is a versatile chemical reagent with numerous applications in scientific research. Its high reactivity and selectivity make it a valuable tool in peptide synthesis, nucleic acid research, and the synthesis of natural products and pharmaceuticals. While there are limitations to its use, the potential for future applications and development make this compound an important compound in the field of organic chemistry.
Synthesis Methods
Ethyl 3,5-dihydroxybenzenecarboximidate can be synthesized through the reaction of 3,5-dihydroxybenzoic acid with ethyl isocyanate. The reaction is typically carried out in anhydrous conditions using a solvent such as dichloromethane or acetonitrile. The product is obtained as a white crystalline solid and can be purified through recrystallization.
Scientific Research Applications
Ethyl 3,5-dihydroxybenzenecarboximidate has various applications in scientific research. It is commonly used as a coupling reagent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. It is also used in nucleic acid research to activate the carboxylic acid groups of nucleotides, allowing for the formation of phosphodiester bonds. Additionally, it has been used in the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
ethyl 3,5-dihydroxybenzenecarboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-7(11)5-8(12)4-6/h3-5,10-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXKRUQCRQHUGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC(=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.